molecular formula C9H5NS2 B14312503 2-Isothiocyanato-1-benzothiophene CAS No. 112855-48-8

2-Isothiocyanato-1-benzothiophene

Cat. No.: B14312503
CAS No.: 112855-48-8
M. Wt: 191.3 g/mol
InChI Key: JMMDYDOEKMLMGD-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the benzothiophene structure. Benzothiophenes are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-1-benzothiophene can be achieved through several methods. One common approach involves the reaction of 2-aminobenzothiophene with thiophosgene (CSCl2) to form the isothiocyanate derivative. This reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants .

Another method involves the use of primary amines and carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates, which are then desulfurized to yield the isothiocyanate product . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as the solvent . This method is preferred for its low toxicity, safety, and high yield, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1-benzothiophene involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to induce stress response pathways that restore cellular redox and protein homeostasis . This leads to the resolution of inflammation and protection against oxidative stress. Additionally, high concentrations of the compound can cause cell cycle arrest and selectively induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isothiocyanato-1-benzothiophene include:

Uniqueness

This compound is unique due to its benzothiophene structure, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its biological activity compared to simpler isothiocyanate derivatives .

Properties

CAS No.

112855-48-8

Molecular Formula

C9H5NS2

Molecular Weight

191.3 g/mol

IUPAC Name

2-isothiocyanato-1-benzothiophene

InChI

InChI=1S/C9H5NS2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H

InChI Key

JMMDYDOEKMLMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)N=C=S

Origin of Product

United States

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